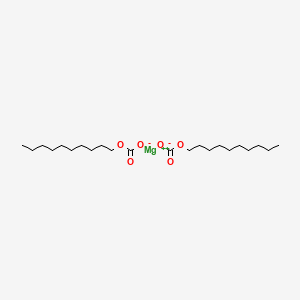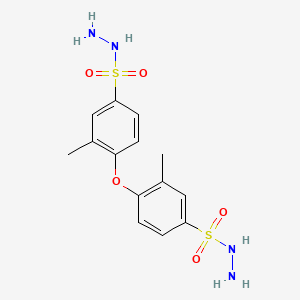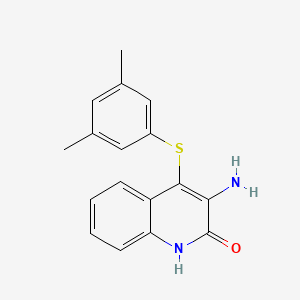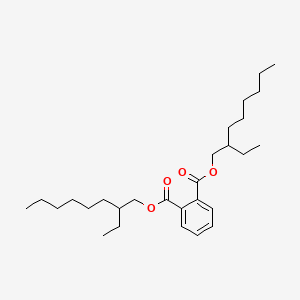
Bis(2-ethyloctyl) phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethyloctyl) phthalate: is an organic compound with the chemical formula C28H46O4 . It is a phthalate ester, commonly used as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastics. This compound is particularly significant in the production of polyvinyl chloride (PVC) products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(2-ethyloctyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethyloctanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The process is carried out under high temperatures to facilitate the esterification reaction[2][2].
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride and 2-ethyloctanol are continuously fed. The reaction mixture is heated, and the resulting ester is purified through distillation to remove any unreacted starting materials and by-products[2][2].
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-ethyloctyl) phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and 2-ethyloctanol.
Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles[][3].
Major Products Formed:
Hydrolysis: Phthalic acid and 2-ethyloctanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used[][3].
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-ethyloctyl) phthalate is used as a plasticizer in the production of flexible PVC products, including cables, flooring, and medical devices. Its ability to enhance the flexibility and durability of plastics makes it valuable in various industrial applications .
Biology and Medicine: In biological and medical research, this compound is studied for its potential endocrine-disrupting effects. It is used in experiments to understand its impact on hormonal pathways and reproductive health .
Industry: Beyond its use in PVC products, this compound is also employed in the production of adhesives, coatings, and sealants. Its versatility as a plasticizer extends to various industrial applications where flexibility and durability are required .
Wirkmechanismus
Bis(2-ethyloctyl) phthalate exerts its effects primarily through its interaction with the endocrine system. It can mimic or interfere with the action of natural hormones, leading to disruptions in hormonal balance. The compound is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. This activation can lead to changes in gene expression and cellular function .
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties and applications.
Diisononyl phthalate (DINP): Used as a plasticizer in flexible PVC products.
Diisodecyl phthalate (DIDP): Known for its use in high-temperature applications.
Uniqueness: Bis(2-ethyloctyl) phthalate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other phthalates. Its molecular structure allows for enhanced flexibility and durability in PVC products, making it a preferred choice in certain industrial applications .
Eigenschaften
CAS-Nummer |
85851-81-6 |
|---|---|
Molekularformel |
C28H46O4 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
bis(2-ethyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H46O4/c1-5-9-11-13-17-23(7-3)21-31-27(29)25-19-15-16-20-26(25)28(30)32-22-24(8-4)18-14-12-10-6-2/h15-16,19-20,23-24H,5-14,17-18,21-22H2,1-4H3 |
InChI-Schlüssel |
ORKHXMGDPOGDKE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



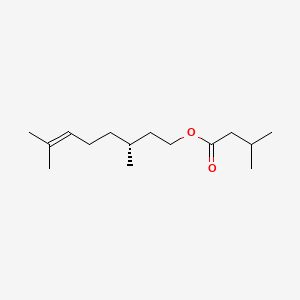
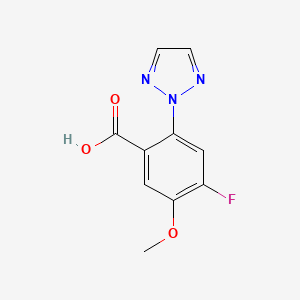

![2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-](/img/structure/B15175306.png)
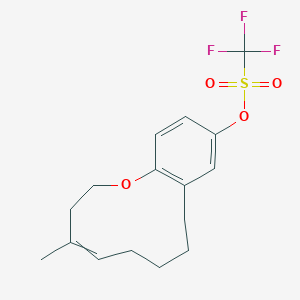
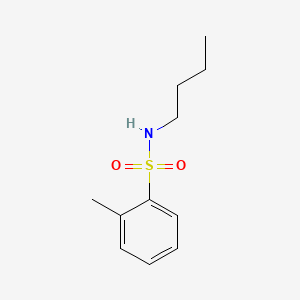
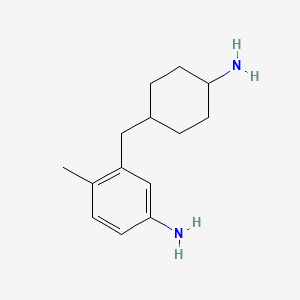
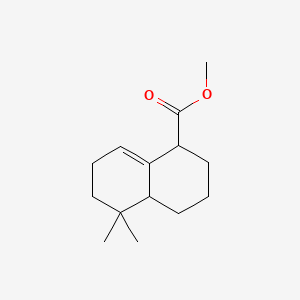

![2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid](/img/structure/B15175358.png)
